molecular formula C5H5ClN4 B1435679 [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride CAS No. 956074-70-7

[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride

Cat. No.: B1435679
CAS No.: 956074-70-7
M. Wt: 156.57 g/mol
InChI Key: VDZUQUMAGRASDN-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine hydrochloride. One notable method involves a catalyst-free, additive-free, and eco-friendly approach using microwave irradiation. This method employs enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields .

Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a reusable catalyst. This approach allows for the synthesis of this compound under mild conditions, achieving yields ranging from 40% to 96% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and reusable catalysts are particularly advantageous for industrial applications due to their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve mild temperatures and solvents such as ethanol or dimethylformamide .

Major Products Formed

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUQUMAGRASDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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